- Preparation of ionic-impurity-free triarylborane complexes, Japan, , ,

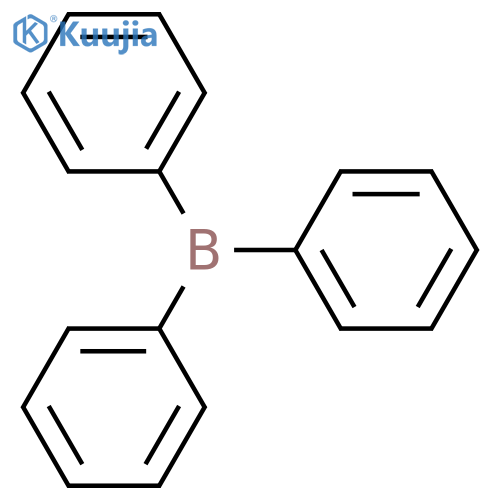

Cas no 960-71-4 (Triphenylborane)

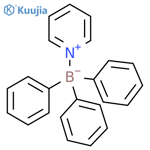

Triphenylborane structure

상품 이름:Triphenylborane

Triphenylborane 화학적 및 물리적 성질

이름 및 식별자

-

- Triphenylborane

- Triphenylboronsodiumhydroxideadductaqueoussolutionsligh

- Triphenylboron

- triphenyl-borane

- triphenylborine

- Borine, triphenyl- (6CI)

- Triphenylborane (ACI)

- TRIPHENYLBORANE, 95%

- CAS-960-71-4

- Triphenylborane, powder, <2% H2O

- 960-71-4

- 6282553L0G

- NS00007010

- triphenyl boron

- NCGC00256959-01

- 5181-80-6

- Q7843274

- MFCD00003007

- DTXSID6027345

- NCGC00164184-01

- Triphenyboron

- Borine, triphenyl

- AI3-60391

- CHEMBL1876579

- Borane, triphenyl-

- BORINE, TRIPHENYL-

- borane, triphenyl

- DB-000432

- EINECS 213-504-2

- UNII-6282553L0G

- DTXCID507345

- Borine, triphenyl (6CI)

- Tox21_303213

- AS-75476

- G77242

- AKOS015891586

- B(C6H5)3

-

- MDL: MFCD00003007

- 인치: 1S/C18H15B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

- InChIKey: MXSVLWZRHLXFKH-UHFFFAOYSA-N

- 미소: C1C=CC(B(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1

계산된 속성

- 정밀분자량: 242.12700

- 동위원소 질량: 242.127

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 19

- 회전 가능한 화학 키 수량: 3

- 복잡도: 202

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

- 토폴로지 분자 극성 표면적: 0A^2

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: 결정

- 밀도: 0.898 g/mL at 25 °C

- 융해점: 145 °C (lit.)

- 비등점: 65-67 °C

- 플래시 포인트: 화씨 온도: 1.4°f< br / >섭씨: -17°C< br / >

- 수용성: Soluble in aromatic solvents. Insoluble in water.

- PSA: 0.00000

- LogP: 2.20280

- 민감성: Air Sensitive

- 용해성: 미확정

- 농도: 0.25 M in THF

- 증기압: No data available

Triphenylborane 보안 정보

-

기호:

- 신호어:Danger

- 피해 선언: H225-H302-H319-H335-H351

- 경고성 성명: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235

- 위험물 운송번호:UN 1993 3/PG 2

- WGK 독일:3

- 위험 범주 코드: 11-19-36/37-40

- 보안 지침: S16-S26-S33-S36-S24/25-S22

- 포카표 F사이즈:10-23

- RTECS 번호:ED2367500

-

위험물 표지:

- 패키지 그룹:III

- 위험 등급:4.1

- TSCA:No

- 위험 용어:R11; R19; R36/37/38

- 포장 등급:III

- 저장 조건:창고 통풍과 저온 건조, 방습, 식품\산화제 분리 저장 및 운송

- 보안 용어:4.1

Triphenylborane 세관 데이터

- 세관 번호:2931900090

- 세관 데이터:

중국 세관 번호:

2931900090개요:

기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%

요약:

2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%

Triphenylborane 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01852-1g |

Triphenylborane |

960-71-4 | 95% | 1g |

¥1476.0 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 442445-25ML-A |

Triphenylborane |

960-71-4 | 0.25M in THF | 25ML |

¥1399.72 | 2022-02-24 | |

| abcr | AB106848-5 g |

Triphenylboron, 95%; . |

960-71-4 | 95% | 5 g |

€376.00 | 2023-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 32589-1g |

Triphenylborane, 96% |

960-71-4 | 96% | 1g |

¥996.00 | 2023-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-0543-1g |

Triphenylborane |

960-71-4 | min.95% | 1g |

456CNY | 2021-05-08 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 32589-25g |

Triphenylborane, 96% |

960-71-4 | 96% | 25g |

¥15881.00 | 2023-07-18 | |

| TRC | T219485-500mg |

Triphenylborane |

960-71-4 | 500mg |

$127.00 | 2023-05-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T82201-2.5G |

Triphenylborane |

960-71-4 | <2% | 2.5G |

¥920.09 | 2022-02-23 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T82201-10G |

Triphenylborane |

960-71-4 | <2% | 10G |

¥1846.94 | 2022-02-23 | |

| TRC | T219485-5g |

Triphenylborane |

960-71-4 | 5g |

$1022.00 | 2023-05-17 |

Triphenylborane 합성 방법

합성회로 1

합성회로 2

반응 조건

1.1 Reagents: Boron trifluoride etherate , Magnesium , Iodine Solvents: Diethyl ether

참조

- Organoboranes. 44. A convenient, highly efficient synthesis of triorganylboranes via a modified organometallic route, Journal of Organic Chemistry, 1986, 51(4), 427-32

합성회로 3

반응 조건

1.1 -78 °C → 200 °C; 15 min, 200 °C

참조

- Iron Complexes of a Proton-Responsive SCS Pincer Ligand with a Sensitive Electronic Structure, Inorganic Chemistry, 2022, 61(3), 1644-1658

합성회로 4

반응 조건

1.1 Reagents: Boron trifluoride

참조

- Hydroxylamine-O-sulfonic acid, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-10

합성회로 5

반응 조건

1.1 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ; -20 °C

참조

- Photobase generator, World Intellectual Property Organization, , ,

합성회로 6

반응 조건

1.1 Reagents: Mesitylene ; 3 h, 170 °C

참조

- Preparation of triarylboranes and their complexes by thermal decomposition of trialkylammonium borates, Japan, , ,

합성회로 7

반응 조건

1.1 15 min, 200 °C

참조

- Stabilization and Transfer of the Transient [Mes*P4]- Butterfly Anion Using BPh3, Angewandte Chemie, 2016, 55(2), 613-617

합성회로 8

반응 조건

1.1 Reagents: Triisopropyl borate , Sodium Solvents: Toluene ; 4 h, 65 °C

참조

- Preparation of triphenylboron, Shiyou Huagong, 2013, 42(4), 415-418

합성회로 9

합성회로 10

반응 조건

1.1 Reagents: Boron trifluoride etherate , Magnesium , Iodine Solvents: Xylene

참조

- Cost-effective preparation method of triphenylboron using magnesium powder and bromobenzene, China, , ,

합성회로 11

반응 조건

1.1 Reagents: Triisopropyl borate , Sodium Solvents: Benzene , Cyclohexane ; rt → 80 °C; 40 min, 80 °C

참조

- Preparation method of triarylborane, China, , ,

합성회로 12

합성회로 13

반응 조건

참조

- Crystal structure of tetraphenyldiboroxane a monomer diboroxane, Inorganic Chemistry Communications, 2002, 5(6), 377-379

합성회로 14

합성회로 15

반응 조건

참조

- Product subclass 26: aryl- and hetarylboranes, Science of Synthesis, 2004, 6, 677-696

합성회로 16

반응 조건

1.1 Solvents: Chloroform-d

참조

- Borylated carbodiimides, Zeitschrift fuer Naturforschung, 1986, (11), 1367-72

합성회로 17

반응 조건

1.1 Reagents: Boron trifluoride etherate , Magnesium Solvents: Diethyl ether

참조

- Ultrasonics in organoborane chemistry. Rapid synthesis of triorganylboranes via a modified organometallic route, Tetrahedron Letters, 1985, 26(36), 4311-14

합성회로 18

합성회로 19

반응 조건

1.1 Reagents: Boron trifluoride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C; 0 °C → rt; overnight, rt

참조

- Controlling the Lewis Acidity and Polymerizing Effectively Prevent Frustrated Lewis Pairs from Deactivation in the Hydrogenation of Terminal Alkynes, Organic Letters, 2021, 23(9), 3685-3690

합성회로 20

반응 조건

참조

- Boron compounds. V. Hydrogenation of trialkyl- and triarylboranes, Justus Liebigs Annalen der Chemie, 1961, 644, 1-22

Triphenylborane Raw materials

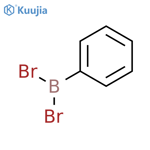

- dibromo(phenyl)borane

- Borate(1-), tetraphenyl-, hydrogen (1:1)

- Nickel, bis[(cyano-C)triphenylborato(1-)-N]bis(hexanedinitrile-N)-

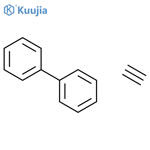

- Diphenylacetylene

- Boroxin,2,4,6-triphenyl-

- Pyridine-triphenylborane

Triphenylborane Preparation Products

Triphenylborane 관련 문헌

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

960-71-4 (Triphenylborane) 관련 제품

- 4358-26-3(tetraphenylborate)

- 3244-41-5(Potassium tetraphenylborate 97%)

- 99747-36-1(POTASSIUM TRIPHENYLBOROHYDRIDE)

- 14637-34-4(Borate(1-),tetraphenyl-, ammonium (1:1))

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1233382-40-5(Acetamide, 2-chloro-N-(4-ethynylphenyl)-)

- 1804888-78-5(Ethyl 6-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-3-acetate)

- 54914-98-6(1,3,6-Naphthalenetrisulfonicacid, 7-amino-, sodium salt (1:3))

- 33350-74-2(1-nitro-4-(1-phenylethyl)benzene)

- 749902-88-3(3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:960-71-4)TRIPHENYLBORANE

순결:99%

재다:200KG

가격 ($):문의

Amadis Chemical Company Limited

(CAS:960-71-4)Triphenylborane

순결:99%/99%/99%

재다:1g/5g/25g

가격 ($):270.0/822.0/1950.0